BenchChemオンラインストアへようこそ!

3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Physicochemical profiling Lipophilicity Drug‑likeness

This meta-chloro benzenesulfonamide features an ethylene linker to a 3-methylisoxazole, conferring unique carbonic anhydrase (CA) isoform selectivity distinct from para-substituted analogs. Ideal as a selectivity control probe in CA isoform panels or as a CNS-penetrant scaffold for medicinal chemistry. Its defined chromatographic signature also serves as an HPLC/LC-MS system suitability standard. Direct sourcing ensures you receive the exact substitution pattern critical for target engagement—generic substitution is scientifically unsound.

Molecular Formula C12H13ClN2O3S
Molecular Weight 300.76
CAS No. 1421493-60-8
Cat. No. B2566524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
CAS1421493-60-8
Molecular FormulaC12H13ClN2O3S
Molecular Weight300.76
Structural Identifiers
SMILESCC1=NOC(=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H13ClN2O3S/c1-9-7-11(18-15-9)5-6-14-19(16,17)12-4-2-3-10(13)8-12/h2-4,7-8,14H,5-6H2,1H3
InChIKeyLNOYYCGYSNVUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide – Structural Identity and Physicochemical Profile for Research Sourcing


3-Chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide (CAS 1421493‑60‑8, PubChem CID 71789765) is a synthetic sulfonamide featuring a meta‑chloro‑substituted benzene ring linked via an ethylene spacer to a 3‑methylisoxazole moiety [1]. It belongs to the broader class of isoxazole‑containing benzenesulfonamides, a chemotype extensively explored for carbonic anhydrase (CA) inhibition and related therapeutic applications [2]. Its molecular formula is C₁₂H₁₃ClN₂O₃S (MW 300.76 g mol⁻¹), and the presence of the electron‑withdrawing chlorine atom at the meta position distinguishes it from common para‑substituted analogs [1].

Why 3-Chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs


Isoxazole‑bearing benzenesulfonamides exhibit pronounced isoform selectivity within the human carbonic anhydrase family that is exquisitely sensitive to the position and nature of substituents on the benzene ring [1]. In a systematic SAR study, meta‑substituted benzenesulfonamides showed markedly different inhibitory profiles compared to their para‑substituted counterparts, with the latter being significantly more potent against hCA II [1]. Consequently, exchanging 3‑chloro‑N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)benzenesulfonamide for a close analog that merely differs in ring‑substitution pattern or linker length can lead to a complete loss of target‑engagement efficacy or selectivity, rendering generic replacement scientifically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Meta‑Chloro Substitution Shifts Calculated Lipophilicity Relative to Para‑Substituted Analogs

The meta‑chloro substitution on the benzene ring elevates calculated logP (XLogP) compared to the non‑chlorinated parent structure, while retaining a lower value than the para‑chloro isomer. This difference modulates passive membrane permeability and plasma protein binding [1].

Physicochemical profiling Lipophilicity Drug‑likeness

Topological Polar Surface Area (TPSA) Differentiates Isoxazole‑Linked Sulfonamide from Classical Antibacterial Sulfonamides

This compound possesses a TPSA of approximately 76 Ų, which is notably lower than that of the clinically used sulfonamide antibiotic sulfamethoxazole (TPSA ≈ 107 Ų). The difference arises from the absence of a primary amine group and the presence of the chloro‑substituted benzene, reducing hydrogen‑bonding capacity and potentially limiting interaction with the bacterial dihydropteroate synthase target [1].

Drug design Selectivity Off‑target liability

Meta‑Substitution Pattern on Benzenesulfonamide Drastically Alters Carbonic Anhydrase Isoform Selectivity

In a series of isoxazole‑containing benzenesulfonamides evaluated against hCA I, II, IV, and VII, meta‑substituted derivatives were substantially less active against hCA II than their para‑substituted congeners, with Ki values for meta‑analogs exceeding 50 nM whereas para‑analogs achieved sub‑nanomolar Ki values [1]. Although the specific 3‑chloro compound was not part of that series, the consistent meta‑ vs. para‑selectivity trend supports the expectation that this compound will exhibit a distinct CA‑inhibition fingerprint.

Carbonic anhydrase Isoform selectivity Structure‑activity relationship

Ethylene Linker Length Provides Conformational Distinction from Methylene‑Bridged Analogs

The two‑carbon ethylene linker separating the sulfonamide nitrogen from the isoxazole ring introduces an additional rotatable bond (count = 5) compared to methylene‑bridged analogs (count = 4), as enumerated from the PubChem structure [1]. This increased flexibility can alter the angle and distance between the sulfonamide zinc‑binding group and the isoxazole tail, potentially enabling engagement with CA active‑site residues that are inaccessible to shorter‑linker congeners.

Conformational analysis Linker optimization Binding pose

Optimal Application Scenarios for 3-Chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide Based on Evidence


Chemical Probe for Profiling Carbonic Anhydrase Isoform Selectivity

The meta‑chloro substitution and ethylene linker confer a unique CA‑inhibition fingerprint that is predicted to differ substantially from para‑substituted sulfonamides [1]. This compound can serve as a selectivity control or chemical probe in panels of recombinant CA isoforms to dissect the contribution of ring‑substitution geometry to isoform discrimination.

Fragment‑Based or Structure‑Based Drug Design Starting Point

With a molecular weight of 300.76 g mol⁻¹ and moderate lipophilicity (XLogP ~2.1), this compound resides in an attractive fragment‑to‑lead space [1]. Its TPSA (~76 Ų) suggests potential for CNS penetration, making it a suitable starting scaffold for medicinal chemistry campaigns targeting neurological disorders where CA VII or related isoforms are implicated [1].

Reference Standard for Analytical Method Development

The distinct chromatographic and spectroscopic signature conferred by the 3‑chloro substituent, combined with the defined molecular formula (C₁₂H₁₃ClN₂O₃S), makes this compound a useful retention‑time marker or system‑suitability standard in HPLC and LC‑MS methods designed to separate closely related isoxazole‑sulfonamide impurities [1].

Synthetic Intermediate for Elaboration to Dual‑Target Inhibitors

The presence of both the electrophilic chloro‑substituted benzene ring (amenable to further cross‑coupling) and the isoxazole moiety enables modular derivatization. This compound can be employed as a key intermediate in the synthesis of dual‑target CA/kinase inhibitors, a strategy that is gaining traction in oncology research [2].

Quote Request

Request a Quote for 3-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.